Cas no 2097903-47-2 (1-(2-chloro-4-fluorobenzoyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine)

1-(2-Chloro-4-fluorobenzoyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine is a specialized organic compound featuring a pyrrolidine core functionalized with a 2-chloro-4-fluorobenzoyl group and a tert-butylsulfonyl moiety. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, where its unique substitution pattern may confer selectivity in target binding or metabolic stability. The chloro-fluoro aromatic system enhances electronic modulation, while the sulfonyl group improves solubility and reactivity. Its rigid pyrrolidine scaffold offers conformational constraint, potentially optimizing bioactivity. The compound’s synthetic versatility makes it valuable for derivatization in drug discovery, particularly in developing protease or kinase inhibitors. Handling requires standard precautions for halogenated and sulfonated organics.
1-(2-chloro-4-fluorobenzoyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine structure
2097903-47-2 structure
商品名:1-(2-chloro-4-fluorobenzoyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine
CAS番号:2097903-47-2
MF:C15H19ClFNO3S
メガワット:347.832665681839
CID:6317671
PubChem ID:121135603

1-(2-chloro-4-fluorobenzoyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine 化学的及び物理的性質

名前と識別子

    • 1-(2-chloro-4-fluorobenzoyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine
    • AKOS032456644
    • 2097903-47-2
    • F6435-6995
    • (3-tert-butylsulfonylpyrrolidin-1-yl)-(2-chloro-4-fluorophenyl)methanone
    • (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone
    • インチ: 1S/C15H19ClFNO3S/c1-15(2,3)22(20,21)11-6-7-18(9-11)14(19)12-5-4-10(17)8-13(12)16/h4-5,8,11H,6-7,9H2,1-3H3
    • InChIKey: KSBQPXQIGKOWMO-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=CC=1C(N1CCC(C1)S(C(C)(C)C)(=O)=O)=O)F

計算された属性

  • せいみつぶんしりょう: 347.0758205g/mol
  • どういたいしつりょう: 347.0758205g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 526
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 62.8Ų

1-(2-chloro-4-fluorobenzoyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6435-6995-2mg
1-(2-chloro-4-fluorobenzoyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine
2097903-47-2
2mg
$88.5 2023-09-09
Life Chemicals
F6435-6995-50mg
1-(2-chloro-4-fluorobenzoyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine
2097903-47-2
50mg
$240.0 2023-09-09
Life Chemicals
F6435-6995-30mg
1-(2-chloro-4-fluorobenzoyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine
2097903-47-2
30mg
$178.5 2023-09-09
Life Chemicals
F6435-6995-1mg
1-(2-chloro-4-fluorobenzoyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine
2097903-47-2
1mg
$81.0 2023-09-09
Life Chemicals
F6435-6995-20mg
1-(2-chloro-4-fluorobenzoyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine
2097903-47-2
20mg
$148.5 2023-09-09
Life Chemicals
F6435-6995-25mg
1-(2-chloro-4-fluorobenzoyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine
2097903-47-2
25mg
$163.5 2023-09-09
Life Chemicals
F6435-6995-10mg
1-(2-chloro-4-fluorobenzoyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine
2097903-47-2
10mg
$118.5 2023-09-09
Life Chemicals
F6435-6995-75mg
1-(2-chloro-4-fluorobenzoyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine
2097903-47-2
75mg
$312.0 2023-09-09
Life Chemicals
F6435-6995-2μmol
1-(2-chloro-4-fluorobenzoyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine
2097903-47-2
2μmol
$85.5 2023-09-09
Life Chemicals
F6435-6995-10μmol
1-(2-chloro-4-fluorobenzoyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine
2097903-47-2
10μmol
$103.5 2023-09-09

1-(2-chloro-4-fluorobenzoyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine 関連文献

1-(2-chloro-4-fluorobenzoyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidineに関する追加情報

Comprehensive Overview of 1-(2-chloro-4-fluorobenzoyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine (CAS No. 2097903-47-2)

The compound 1-(2-chloro-4-fluorobenzoyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine (CAS No. 2097903-47-2) is a highly specialized chemical entity with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the pyrrolidine core, chloro-fluorobenzoyl moiety, and tert-butyl sulfonyl group, make it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role as a kinase inhibitor scaffold or intermediate in organic synthesis, aligning with current trends in targeted therapy development.

In recent years, the demand for fluorinated heterocycles like this compound has surged due to their enhanced metabolic stability and membrane permeability—key attributes discussed in AI-driven drug design forums. The presence of both chloro and fluoro substituents on the aromatic ring (a halogen-rich pharmacophore) addresses modern medicinal chemistry's focus on improving compound selectivity. This aligns with frequent search queries such as "fluorine in drug design 2024" and "sulfonyl pyrrolidine applications" across scientific databases.

The tert-butyl sulfonyl group in this molecule contributes to its steric shielding effect, a feature often investigated in proteolysis-targeting chimera (PROTAC) research—a trending topic in degradation therapeutics. Analytical techniques like LC-MS and NMR (common search terms among chemists) are essential for characterizing this compound, particularly for verifying the stereochemistry of the pyrrolidine ring. Its logP and hydrogen bond acceptor/donor counts (frequently calculated parameters in AI-based molecular property prediction) suggest favorable drug-like characteristics.

From a synthetic perspective, this compound exemplifies modern cross-coupling strategy applications, with the 2-chloro-4-fluorobenzoic acid fragment being introducible via amide bond formation—a process heavily documented in automated synthesis literature. The sulfonylation step reflects growing interest in S(VI)-F chemistry, as evidenced by rising publications on sulfur-containing bioactive molecules. These aspects respond to frequent search patterns like "sulfone in medicinal chemistry" and "fluorobenzoyl derivatives synthesis" in chemical search engines.

In material science contexts, the compound's thermal stability (a key parameter in high-performance material development) and potential liquid crystal properties are under investigation. The chloro-fluoro substitution pattern mirrors motifs used in OLED materials—a hot topic in advanced display technology research. This connects with trending searches about "halogenated electronic materials" and "heterocyclic semiconductors" across engineering databases.

Quality control of CAS 2097903-47-2 requires rigorous HPLC purity analysis (a frequently searched analytical method), particularly to monitor potential byproducts from the sulfonylation step. The compound's crystallinity (a property often queried with terms like "API polymorph screening") makes it suitable for X-ray diffraction studies—critical for structure-activity relationship determinations in modern drug discovery pipelines.

Environmental considerations of such halogenated compounds have spurred research into green chemistry alternatives for its synthesis—addressing common queries about "sustainable heterocycle synthesis". The pyrrolidine-sulfone combination in this molecule also shows promise in catalysis research, particularly in asymmetric synthesis applications that dominate current organocatalyst literature searches.

As regulatory landscapes evolve, proper handling of 2097903-47-2 requires attention to REACH compliance documentation—a major concern reflected in chemical regulatory search trends. Its storage stability (often searched as "sulfone compound shelf life") benefits from protection against hydrolysis, with recommended conditions matching those queried for similar sulfonamide derivatives.

The commercial availability of 1-(2-chloro-4-fluorobenzoyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine meets growing demand from contract research organizations (CROs)—a sector with increasing search volume. Its application potential in fragment-based drug discovery (a rising methodology in computational chemistry workflows) positions it as valuable building block, answering frequent queries about "privileged scaffolds for lead generation" in pharmaceutical development.

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